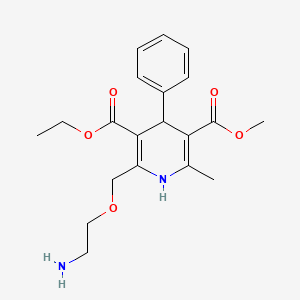

Deschloro Amlodipine

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H26N2O5 |

|---|---|

Molecular Weight |

374.4 g/mol |

IUPAC Name |

3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-6-methyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C20H26N2O5/c1-4-27-20(24)18-15(12-26-11-10-21)22-13(2)16(19(23)25-3)17(18)14-8-6-5-7-9-14/h5-9,17,22H,4,10-12,21H2,1-3H3 |

InChI Key |

PEBXGLALMHVYPY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2)C(=O)OC)C)COCCN |

Origin of Product |

United States |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for quantifying Deschloro Amlodipine in biological samples?

- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are validated techniques for quantifying this compound. RP-HPLC offers cost-effective separation using C18 columns with UV detection (λ = 237 nm), achieving linearity in the 5–500 ng/mL range . LC-MS/MS enhances sensitivity (limit of detection: 0.1 ng/mL) and specificity for pharmacokinetic studies, using electrospray ionization in positive mode .

- Key Considerations : Optimize mobile phase composition (e.g., acetonitrile-phosphate buffer) to resolve this compound from metabolites. Include internal standards (e.g., deuterated analogs) to correct matrix effects in plasma samples.

Q. How can researchers confirm the structural identity and purity of synthesized this compound?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis. For purity, employ RP-HPLC with photodiode array detection to detect impurities at ≥0.1% levels .

- Data Validation : Compare NMR shifts with published spectra of Amlodipine analogs. Purity thresholds should align with ICH guidelines (e.g., ≥95% for in vitro studies).

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s DNA crosslinking activity in hypoxic tumor cells?

- Methodological Answer : Use alkaline comet assays under controlled oxygen conditions (e.g., 0.5% O₂ for hypoxia) to quantify inter-strand DNA crosslinks (ICLs). Pre-treat cells with this compound (2.5–10 nM) for 1 hour, then expose to ionizing radiation (20 Gy). Normalize comet tail intensity to radiation-only controls to isolate ICL-specific effects .

- Critical Parameters :

- Hypoxia Chamber Validation : Confirm oxygen levels using fluorescent probes (e.g., Image-iT® Hypoxia Reagent).

- Dose-Response Analysis : Establish LD₅₀ values (e.g., ~0.9 nM for HCT116 cells) to compare hypoxic vs. normoxic cytotoxicity .

Q. How can contradictory data on this compound’s oxygen-dependent cytotoxicity be resolved?

- Methodological Answer : Address contradictions by standardizing assay conditions:

- Inconsistent ICL Detection : Hypoxia-specific ICL formation requires prolonged drug exposure (>1 hour) and absence of antioxidants (e.g., NAC) to prevent radical quenching .

- Cytotoxicity Variability : Use isogenic cell lines (e.g., p53+/+ vs. p53−/−) to assess genetic modifiers of sensitivity.

Q. What in vivo models are suitable for evaluating this compound’s tumor selectivity and off-target effects?

- Methodological Answer : Use xenograft models (e.g., HCT116 colorectal tumors in nude mice) with localized hypoxia induction (e.g., ligation of tumor vasculature). Administer this compound intravenously (0.1–1 mg/kg) and quantify DNA damage via γ-H2AX immunohistochemistry .

- Safety Profiling : Monitor cardiac function (e.g., echocardiography) to assess calcium channel blockade off-target effects, a concern due to structural similarity to Amlodipine .

Guidance for Research Design

- PICO Framework : Define Population (e.g., hypoxic tumor cells), Intervention (this compound dose), Comparison (normoxic cells), Outcome (ICL quantification) .

- FINER Criteria : Ensure feasibility (e.g., access to hypoxia chambers), novelty (e.g., oxygen-dependent mechanisms), and relevance (e.g., translational potential in radiotherapy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.